molecular formula C22H30ClN3O6. C4H4O4 B600921 Amlodipine Impurity C Maleate CAS No. 721958-74-3

Amlodipine Impurity C Maleate

Cat. No.: B600921
CAS No.: 721958-74-3
M. Wt: 467.95 116.07
InChI Key:
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Description

Amlodipine Impurity C Maleate is a chemical compound that is often encountered as an impurity in the synthesis of amlodipine, a widely used antihypertensive and antianginal medication. Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their ability to relax blood vessels and reduce blood pressure. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.

Preparation Methods

The preparation of Amlodipine Impurity C Maleate involves several synthetic routes and reaction conditions. One common method involves the reaction of amlodipine with maleic acid under controlled conditions. The process typically includes the following steps:

    Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.

    Formation of Amlodipine Maleate: Amlodipine is then reacted with maleic acid to form the maleate salt. This reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions.

    Isolation and Purification: The resulting Amlodipine Maleate is isolated and purified using techniques such as crystallization or chromatography to obtain the desired impurity.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale manufacturing, ensuring high yield and purity.

Chemical Reactions Analysis

Amlodipine Impurity C Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the impurity.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the maleate salt and formation of amlodipine and maleic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Amlodipine Impurity C Maleate has several scientific research applications, including:

    Pharmaceutical Analysis: It is used as a reference standard in the analysis of amlodipine formulations to ensure the purity and quality of the drug.

    Toxicological Studies: The impurity is studied to understand its potential toxic effects and establish safety limits in pharmaceutical products.

    Chemical Research: Researchers use the compound to study the chemical properties and reactivity of dihydropyridine derivatives.

    Biological Studies: The biological effects of the impurity are investigated to assess its impact on cellular and molecular pathways.

Mechanism of Action

The mechanism of action of Amlodipine Impurity C Maleate is related to its parent compound, amlodipine. Amlodipine works by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of blood vessels, reduced peripheral resistance, and decreased blood pressure. The impurity may exhibit similar effects, although its potency and efficacy may differ.

Comparison with Similar Compounds

Amlodipine Impurity C Maleate can be compared with other impurities and related compounds, such as:

    Amlodipine Besylate: Another salt form of amlodipine, commonly used in commercial formulations.

    Amlodipine Azido Impurity: A related impurity with an azido functional group.

    Amlodipine 4-chloro Isomer: An isomeric impurity with a chlorine atom at a different position on the molecule.

    Levamlodipine: The enantiomer of amlodipine, which has different pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of the maleate salt, which can influence its reactivity and interactions in pharmaceutical formulations.

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRYCUURXPBYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111401
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-74-3
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=721958-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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